5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a benzo[d][1,3]dioxole group, a phenylacetamide group, and a carboxamide group, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide interacts with its targets in a way that it induces apoptosis and causes both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound may interfere with the cell cycle and promote programmed cell death.
Result of Action
The molecular and cellular effects of this compound’s action include potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid or its derivatives. The benzo[d][1,3]dioxole group can be introduced through a subsequent reaction with catechol derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields would be crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: : The phenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Amides or esters.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific diseases.
Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the thiophene ring with the benzo[d][1,3]dioxole group. Similar compounds include:
Thiophene derivatives: : These compounds share the thiophene core but may have different substituents.
Benzo[d][1,3]dioxole derivatives: : These compounds feature the benzo[d][1,3]dioxole group but lack the thiophene ring.
Phenylacetamide derivatives: : These compounds contain the phenylacetamide group but have different core structures.
Biological Activity
The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a novel derivative within the class of thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene derivatives with various amines and carboxylic acids. The specific synthetic route for the compound has not been extensively documented in available literature but follows established protocols for similar thiophene-based compounds.
Anticancer Properties
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain thiophene derivatives showed promising results against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2b | Hep3B | 5.46 | Tubulin inhibition |
2e | Hep3B | 12.58 | Tubulin inhibition |
JCI-20679 | Various | <5 | Mitochondrial complex I inhibition |
The compound's mechanism of action often involves the inhibition of tubulin polymerization, akin to the known anticancer drug Combretastatin A-4 (CA-4) . This interaction leads to cell cycle arrest and apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer properties, compounds similar to this compound have also been studied for their effects on other biological targets:
- EGFR Inhibition : Some derivatives have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers .
- Antidiabetic Activity : Research indicates that certain benzodioxole derivatives exhibit antidiabetic properties by inhibiting enzymes such as α-amylase .
Case Studies
A notable case study involved the evaluation of a series of thiophene carboxamide derivatives for their anticancer activity against multiple cancer cell lines. The study revealed that several compounds displayed superior cytotoxicity compared to standard drugs like doxorubicin, with IC50 values significantly lower than those of reference drugs .
Example Case Study Findings
In a comparative analysis:
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWQZTPUHWMMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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